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molecular formula C13H13F3N2O2 B8417140 N-[4-cyano-3-(trifluoromethyl)phenyl]-N-propylglycine

N-[4-cyano-3-(trifluoromethyl)phenyl]-N-propylglycine

Cat. No. B8417140
M. Wt: 286.25 g/mol
InChI Key: ODWXRQWHQKQDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834063B2

Procedure details

Synthesized as described in Example 70B using 4-(propylamino)-2-(trifluoromethyl)benzonitrile and 1,1-dimethylethyl bromoacetate: 1H NMR (400 MHz, CDCl3) δ 7.61 (d, J=8.7 Hz, 1H), 6.87 (d, J=2.6 Hz, 1H), 6.71 (dd, J=8.8, 2.6 Hz, 1H), 4.18 (s, 2H), 3.41 (t, J=7.7 Hz, 2H), 1.68 (m, 2H), 0.98 (t, J=7.5 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[C:7]([C:13]([F:16])([F:15])[F:14])[CH:6]=1)[CH2:2][CH3:3].Br[CH2:18][C:19]([O:21]C(C)(C)C)=[O:20]>>[C:9]([C:8]1[CH:11]=[CH:12][C:5]([N:4]([CH2:1][CH2:2][CH3:3])[CH2:18][C:19]([OH:21])=[O:20])=[CH:6][C:7]=1[C:13]([F:14])([F:15])[F:16])#[N:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)NC1=CC(=C(C#N)C=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized

Outcomes

Product
Name
Type
Smiles
C(#N)C1=C(C=C(C=C1)N(CC(=O)O)CCC)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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